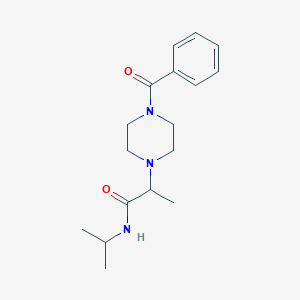![molecular formula C15H21N3O6S2 B256107 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B256107.png)
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as PSC-833 or valsopodar and belongs to the class of isoquinoline sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of P-glycoprotein, which is a membrane protein that is responsible for drug resistance in cancer cells. This makes 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide a potential candidate for use in combination therapy with other anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide involves the inhibition of P-glycoprotein activity. P-glycoprotein is a membrane protein that is responsible for drug resistance in cancer cells. By inhibiting the activity of P-glycoprotein, 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can increase the sensitivity of cancer cells to other anticancer drugs.
Biochemical and Physiological Effects:
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of P-glycoprotein, which can increase the sensitivity of cancer cells to other anticancer drugs. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for use in combination therapy with other anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide in lab experiments is its ability to inhibit the activity of P-glycoprotein. This makes the compound a potential candidate for use in combination therapy with other anticancer drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One direction is to further investigate the potential therapeutic applications of the compound in combination therapy with other anticancer drugs. Another direction is to investigate the use of the compound in the treatment of other diseases that involve drug resistance, such as bacterial infections. Additionally, further research is needed to optimize the synthesis method of the compound and improve its solubility in water.
Synthesemethoden
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine to form a nitro intermediate. This intermediate is then reduced using a suitable reducing agent to form the corresponding amine. The amine is then reacted with 2-chloro-3,1-benzoxathiole 1,1-dioxide to form the final product.
Eigenschaften
Produktname |
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide |
|---|---|
Molekularformel |
C15H21N3O6S2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C15H21N3O6S2/c1-16-6-8-17(9-7-16)26(22,23)14-11-12(3-4-13(14)24-2)18-15(19)5-10-25(18,20)21/h3-4,11H,5-10H2,1-2H3 |
InChI-Schlüssel |
YNMXWDVTDADCFF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)

![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)

![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)



![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)

![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)